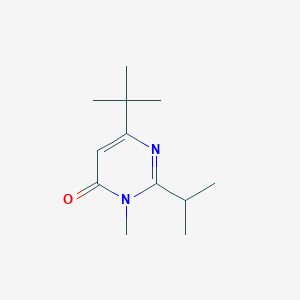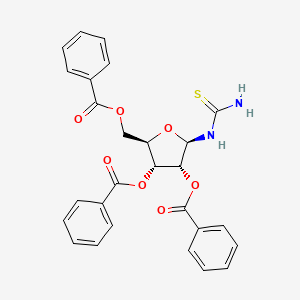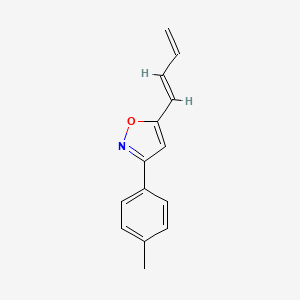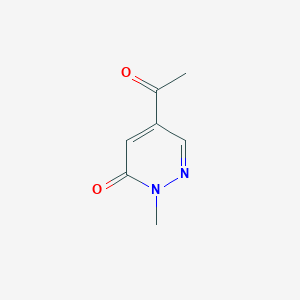![molecular formula C7H5N5O3S B12919462 5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-26-3](/img/structure/B12919462.png)
5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one: is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a thiazolylamino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Thiazolylamino Group: The thiazolylamino group can be attached through nucleophilic substitution reactions involving thiazole derivatives and appropriate leaving groups on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The thiazolylamino group can participate in substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Nitration Reagents: Nitric acid, sulfuric acid.
Nucleophiles: Thiazole derivatives, amines.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Pyrimidines: Resulting from substitution reactions on the thiazolylamino group.
Fused Ring Systems: Formed through cyclization reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of 5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and thiazolylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Amino-5-nitropyrimidine: Similar structure but lacks the thiazolylamino group.
5-Nitro-2-aminopyrimidine: Similar structure but lacks the thiazole ring.
Thiazolylpyrimidines: Compounds with similar thiazole and pyrimidine rings but different substituents.
Uniqueness: 5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one is unique due to the combination of the nitro group and thiazolylamino group on the pyrimidine ring, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
77961-26-3 |
|---|---|
Formule moléculaire |
C7H5N5O3S |
Poids moléculaire |
239.21 g/mol |
Nom IUPAC |
5-nitro-2-(1,3-thiazol-2-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H5N5O3S/c13-5-4(12(14)15)3-9-6(10-5)11-7-8-1-2-16-7/h1-3H,(H2,8,9,10,11,13) |
Clé InChI |
OBQIGPMVBIISAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)NC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




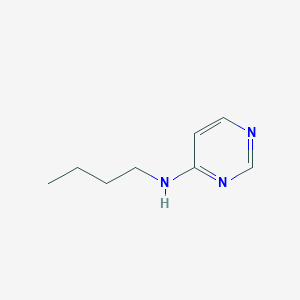
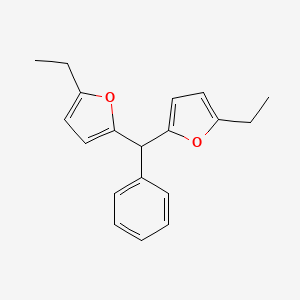
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
